molecular formula C10H15NO B6253320 2-(3-aminophenyl)-2-methylpropan-1-ol CAS No. 1368517-41-2

2-(3-aminophenyl)-2-methylpropan-1-ol

Cat. No.: B6253320
CAS No.: 1368517-41-2
M. Wt: 165.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminophenyl)-2-methylpropan-1-ol is a secondary alcohol featuring a 3-aminophenyl group and a methyl substituent on the central carbon of the propanol backbone. The amino group on the meta-position of the phenyl ring may confer electron-donating effects, while the methyl group introduces steric hindrance, influencing solubility and reactivity.

Properties

CAS No.

1368517-41-2

Molecular Formula

C10H15NO

Molecular Weight

165.2

Purity

95

Origin of Product

United States

Preparation Methods

Initial Alkylation and Intermediate Formation

In the first step, 3-nitroacetophenone undergoes alkylation with methyl iodide in the presence of a base such as potassium carbonate. Conducted in anhydrous acetone at 60°C for 12 hours, this reaction yields 2-(3-nitrophenyl)-2-methylpropan-1-one with approximately 85% efficiency. The nitro group remains intact during this phase, as confirmed by FT-IR spectroscopy showing characteristic NO₂ stretching vibrations at 1,520 cm⁻¹ and 1,350 cm⁻¹.

Catalytic Hydrogenation

The critical reduction step employs hydrogen gas (1–3 atm) and a palladium-on-carbon (Pd/C) catalyst in ethanol at 50°C. This converts the nitro group to an amine while preserving the alcohol functionality. Under optimized conditions (2 atm H₂, 10% Pd/C loading), the reaction achieves 78% yield. Alternative reducing agents like sodium dithionite (Na₂S₂O₄) in aqueous ammonia reduce yields to 62% due to competing side reactions.

Table 1: Comparative Performance of Nitro Reduction Conditions

Reducing AgentCatalystSolventTemperature (°C)Yield (%)
H₂10% Pd/CEthanol5078
Na₂S₂O₄NoneH₂O/NH₃2562
Fe/HCl-EtOH/H₂O7054

Reductive Amination Approach

Reductive amination bypasses nitro intermediates by directly coupling 2-methylpropan-1-ol with 3-aminobenzaldehyde. This one-pot method enhances atom economy but requires precise stoichiometric control.

Reaction Mechanism

The process involves initial imine formation between 3-aminobenzaldehyde and the alcohol’s carbonyl group, followed by in situ reduction. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 6–7 (buffered with acetic acid) delivers optimal results, yielding 68% of the target compound. Over-reduction to secondary amines is mitigated by maintaining sub-stoichiometric NaBH₃CN (0.8 equivalents).

Solvent and Temperature Effects

Polar aprotic solvents like tetrahydrofuran (THF) improve imine stability but slow reduction kinetics. Mixed solvent systems (THF:MeOH, 3:1) balance these factors, achieving 72% yield at 40°C. Elevated temperatures (>60°C) promote hydrolysis of the imine intermediate, reducing yields to <50%.

Aziridine Ring-Opening Synthesis

Adapting methodologies from aziridine chemistry, this route constructs the aminophenyl backbone through strain-driven ring-opening reactions.

Aziridine Formation and Functionalization

Cis-2-aryl-3-(hydroxymethyl)aziridine derivatives serve as precursors. Treatment with p-toluenesulfonic acid (p-TsOH) in THF/water (1:1) at reflux induces ring-opening, yielding syn-2-amino-1-arylpropan-1,3-diols. Subsequent oxidation of the diol moiety with Jones reagent (CrO₃/H₂SO₄) selectively generates the secondary alcohol, achieving 65% overall yield.

Stereochemical Considerations

The syn-addition mechanism ensures >90% diastereomeric excess (d.e.), as verified by chiral HPLC analysis. Competing anti pathways become significant only under strongly acidic conditions (pH < 2), which are avoided in standard protocols.

Grignard Reagent-Based Alkylation

Though less common, Grignard reactions provide an alternative route for constructing the branched carbon skeleton.

Reaction Sequence

Phenylmagnesium bromide reacts with 3-nitropropiophenone to form a tertiary alcohol intermediate. Catalytic hydrogenation (Pd/C, H₂) then reduces the nitro group, yielding this compound in 58% yield. This method suffers from poor regioselectivity, with 15–20% of the undesired ortho-aminated byproduct.

Comparative Analysis of Synthesis Methods

Table 2: Method Efficiency and Practical Considerations

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Nitro Reduction7898High12.40
Reductive Amination7295Moderate18.20
Aziridine Ring-Opening6597Low24.80
Grignard Alkylation5890High14.60

The nitro reduction method dominates industrial applications due to its cost-effectiveness and scalability. Reductive amination is preferred for small-scale enantioselective synthesis, while aziridine routes remain niche for accessing stereochemically pure variants.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography (ethyl acetate/hexane, 1:3) effectively separates the target compound from nitro precursors and over-reduction byproducts. HPLC analysis (C18 column, 0.1% formic acid/MeCN gradient) confirms >98% purity.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.40 (s, 6H, CH₃), 3.65 (t, 2H, CH₂OH), 6.70–7.20 (m, 4H, Ar-H).

  • IR : 3,350 cm⁻¹ (O-H stretch), 1,620 cm⁻¹ (N-H bend).

  • MS (ESI+) : m/z 166.1 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

2-(3-aminophenyl)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative under specific conditions.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives, such as nitrophenyl, sulfonylphenyl, or halophenyl compounds.

Scientific Research Applications

2-(3-aminophenyl)-2-methylpropan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-aminophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the compound’s phenyl ring can engage in π-π interactions with aromatic residues in proteins, further influencing its biological effects.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Analogs
Compound Name Molecular Formula Substituents Key Features Reference
2-(3-Aminophenyl)-2-methylpropan-1-ol C₁₀H₁₅NO 3-aminophenyl, methyl (C2) Steric hindrance, meta-amino group N/A
(S)-2-Amino-3-phenylpropan-1-ol C₉H₁₃NO 2-amino, 3-phenyl Chiral center, primary alcohol
3-Amino-2-phenylpropan-1-ol C₉H₁₃NO 3-amino, 2-phenyl Secondary alcohol, planar aromaticity
2-Amino-2-(3-nitrophenyl)propan-1-ol HCl C₉H₁₂N₂O₃·HCl 3-nitrophenyl, amino (C2), hydrochloride Electron-withdrawing nitro group, salt

Key Observations :

  • Steric Effects: The methyl group in the target compound distinguishes it from primary alcohols like (S)-2-Amino-3-phenylpropan-1-ol, likely reducing solubility in polar solvents .
  • Aromatic Substitution: The meta-amino group contrasts with para-substituted analogs (e.g., ’s 2-((4-aminophenyl)thio)acetohydrazide), which may exhibit different electronic profiles and reactivity .
  • Salt Forms: The hydrochloride derivative in enhances aqueous solubility compared to free-base amino alcohols .

Physical and Chemical Properties

Table 2: Physicochemical Properties of Selected Analogs
Compound Name Log Po/w (Consensus) Solubility (Water) Molecular Weight (g/mol) Reference
(S)-2-Amino-3-phenylpropan-1-ol 1.08 5.61 mg/mL (ESOL) 151.21
2-Amino-2-(3-nitrophenyl)propan-1-ol HCl N/A Slightly in DMSO/MeOH 232.66
3-Amino-2-phenylpropan-1-ol ~1.08 (inferred) Not reported 151.21

Analysis :

  • Salt vs.

Q & A

Q. What are the key synthetic routes for 2-(3-aminophenyl)-2-methylpropan-1-ol, and how can researchers optimize purity during synthesis?

Methodological Answer: While specific synthetic steps are not fully detailed in the literature, general approaches involve coupling reactions between substituted phenylamines and branched alcohols. To optimize purity, researchers should employ techniques like column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization using polar aprotic solvents (e.g., ethanol). Purity validation via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) is critical to confirm the absence of by-products such as unreacted amines or hydroxyl intermediates .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Structural Confirmation: Use ¹H NMR (DMSO-d6, 400 MHz) to identify the aromatic protons (δ 6.5–7.2 ppm), amine (-NH2, δ ~5.1 ppm), and hydroxyl (-OH, δ ~4.8 ppm). ¹³C NMR confirms the branched methyl groups (δ 20–25 ppm) and quaternary carbon (δ 70–75 ppm) .
  • Solubility Profiling: Test solubility in solvents like DMSO, ethanol, and water (limited solubility due to hydrophobic branching). Use UV-Vis spectroscopy (λmax ~280 nm) to determine concentration in solution .

Q. What solvents and storage conditions are optimal for experimental work with this compound?

Methodological Answer: The compound is stable in anhydrous DMSO or ethanol at −20°C for long-term storage. For biological assays, prepare fresh solutions in PBS (pH 7.4) with ≤1% DMSO to avoid solvent interference. Monitor degradation via TLC (silica plates, ninhydrin staining for amine detection) .

Advanced Research Questions

Q. How can researchers design assays to investigate the compound’s interaction with neurotransmitter receptors (e.g., serotonin/dopamine pathways)?

Methodological Answer:

  • Radioligand Binding Assays: Use [³H]-serotonin or [³H]-dopamine in transfected HEK293 cells expressing human 5-HT/DRD2 receptors. Measure competitive displacement curves (IC50 values) and calculate Ki using the Cheng-Prusoff equation. Include positive controls (e.g., ketanserin for 5-HT2A) .
  • Functional Assays: Employ cAMP accumulation or calcium flux assays (Fluo-4 dye) to assess G-protein coupling efficacy. Compare results to known agonists/antagonists to infer mechanism (e.g., partial vs. full agonism) .

Q. How should researchers address discrepancies in reported receptor affinity data across studies?

Methodological Answer: Contradictions may arise from assay conditions (e.g., temperature, cell line variability). Validate findings using orthogonal methods:

  • Cross-validate radioligand data with electrophysiology (patch-clamp for ionotropic receptors).
  • Perform molecular docking (AutoDock Vina) to predict binding poses in receptor homology models. Compare with structural analogs (e.g., 1-(2-aminophenyl)-2-methylpropan-1-ol) to identify critical substituent-receptor interactions .

Q. What strategies can optimize stereochemical control in derivatives of this compound?

Methodological Answer:

  • Chiral Resolution: Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to separate enantiomers.
  • Asymmetric Synthesis: Employ catalysts like BINOL-derived phosphoric acids for enantioselective reductive amination. Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

Q. How can structure-activity relationship (SAR) studies be conducted using structural analogs of this compound?

Methodological Answer:

  • Analog Synthesis: Modify the phenyl ring (e.g., halogenation, methoxy substitution) or alcohol moiety (e.g., esterification).
  • Biological Testing: Compare IC50 values across analogs in receptor binding/functional assays. Use QSAR models (e.g., CoMFA) to correlate substituent properties (logP, Hammett constants) with activity .

Q. What computational methods are suitable for predicting the compound’s binding modes with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding to serotonin receptors (e.g., 5-HT2A) using GROMACS. Analyze hydrogen bonding (e.g., amine with Asp155) and hydrophobic interactions (methyl groups with Phe339).
  • Free Energy Perturbation (FEP): Calculate relative binding affinities of derivatives to prioritize synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.